N-Isopentyladenosine

Description

Historical Context and Discovery within the Nucleoside Analog Class

N-Isopentyladenosine belongs to the class of nucleoside analogs, which are compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. ontosight.ai The discovery of cytokinins, a class of plant hormones that includes this compound, dates back to the 1950s with the identification of kinetin, a substance that could induce plant cell division. unimi.it While initially recognized for their roles in plant development, it was later discovered that these N6-substituted adenine (B156593) derivatives are widespread in nature. frontiersin.org this compound itself was identified as a component of certain transfer RNAs (tRNAs) in both prokaryotic and eukaryotic cells, highlighting its fundamental role in the machinery of life. iiarjournals.org This discovery expanded the interest in this compound beyond plant biology to its broader implications in cellular processes across different organisms.

This compound as a Naturally Occurring Cytokinin Riboside: Biological Significance

This compound is a naturally occurring cytokinin riboside, a derivative of adenine with an isopentenyl side chain attached to the N6 position. frontiersin.org Cytokinins are crucial for various aspects of plant growth and development, including cell division, leaf senescence, nutrient mobilization, and seed germination. unimi.it The biosynthesis of isoprenoid cytokinins like this compound begins with the attachment of an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to an adenosine (B11128) phosphate (B84403) molecule. unimi.it

Beyond the plant kingdom, this compound and its related compounds are found in a variety of organisms, including bacteria, fungi, and mammals. nih.gov In bacteria, the enzyme MiaA is responsible for the synthesis of N6-isopentenyladenosine (i6A) in tRNA. nih.gov This modification, found at position 37 of the tRNA anticodon loop, is crucial for the efficiency and fidelity of protein translation. nih.gov Specifically, it helps to stabilize the codon-anticodon interaction, particularly for codons that begin with uridine (B1682114). nih.gov The presence of i6A in tRNA has been linked to translational fidelity and speed. nih.gov

Overview of Current Research Trajectories in Cellular and Molecular Biology

Current research on this compound in cellular and molecular biology is multifaceted, exploring its roles in cell signaling, gene expression, and potential therapeutic applications. oregonstate.educellmolbiol.org A significant area of investigation is its impact on cell proliferation and apoptosis (programmed cell death). nih.gov Studies have shown that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. nih.govmdpi.comsemanticscholar.org

The molecular mechanisms underlying these effects are a key focus of research. For instance, this compound has been shown to induce cell cycle arrest by affecting the levels of cyclins and cyclin-dependent kinase inhibitors. nih.gov Furthermore, its pro-apoptotic effects are linked to the activation of stress-activated protein kinases like JNK and the subsequent activation of caspases. nih.gov

Another important research direction is the role of this compound and its derivatives in tRNA modification and its consequences for gene expression. nih.govnih.gov The absence of the i6A modification in tRNA has been shown to affect the expression of certain genes, including virulence genes in pathogenic bacteria. nih.gov This highlights the critical role of this modification in regulating cellular processes at the translational level.

The following interactive data tables summarize key research findings on this compound:

Table 1: Investigated Effects of this compound in Cellular Models

| Cell Line | Investigated Effect | Key Findings | Reference |

| DLD1 (human colon cancer) | Inhibition of proliferation and induction of apoptosis | Suppressed DNA synthesis, caused cell cycle arrest, and induced apoptosis through JNK activation. | nih.gov |

| Various cancer cell lines | Cytotoxicity | Demonstrated cytotoxic activity against a range of cancer cell lines. | mdpi.com |

| HCT116, DLD-1, MC38 (colorectal cancer) | Antiproliferative effects | Showed persistent antiproliferative effects. | semanticscholar.org |

| HL-60 (human promyelocytic leukemia) | Induction of apoptosis | Low micromolar concentrations induced rapid apoptosis. | mdpi.com |

| Tobacco cells | Induction of cell death | Isopentyladenosine-induced cell death was decreased by caspase inhibitors. | nih.gov |

Table 2: Enzymes Involved in this compound Metabolism and Modification

| Enzyme | Organism/System | Function | Reference |

| MiaA | Bacteria (e.g., Shigella flexneri) | tRNA N6-isopentyladenosine (i6A) synthetase, involved in the first step of ms2i6A synthesis. | nih.gov |

| tRNA isopentenyl transferase (TRIT1) | Eukaryotes (e.g., yeast, mammals) | Mediates isopentenylation of cytoplasmic and mitochondrial tRNAs. | nih.gov |

| Adenosine phosphate-isopentenyltransferase (IPT) | Plants | Catalyzes the N-prenylation of adenosine 5'-phosphates in cytokinin biosynthesis. | unimi.it |

| MiaE | Pseudomonas putida | Catalyzes the hydroxylation of 2-methylthio-N6-isopentenyl-adenosine (ms2i6A37) in tRNA. | oup.com |

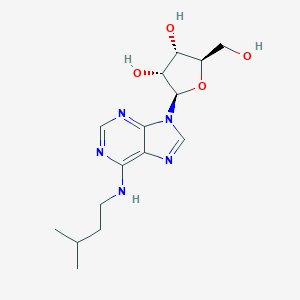

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbutylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-9,11-12,15,21-23H,3-5H2,1-2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGMJXUCSYBOMJ-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938818 | |

| Record name | N-(3-Methylbutyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17659-78-8 | |

| Record name | Isopentyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17659-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopentyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017659788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methylbutyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopentyladenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of N Isopentyladenosine

De Novo Biosynthesis Mechanisms

The de novo synthesis of N-Isopentyladenosine involves the direct creation of the molecule from its fundamental precursors, a process independent of tRNA degradation.

At the heart of de novo biosynthesis are the isopentenyltransferase (IPT) enzymes. unimi.itresearchgate.net These enzymes catalyze the rate-limiting first step: the transfer of an isopentenyl group from a donor molecule to the N6 position of an adenosine (B11128) phosphate (B84403). researchgate.netbiorxiv.org This N6-prenylation is the foundational reaction for creating isoprenoid cytokinins, including this compound. unimi.itbiorxiv.org

Plant IPTs typically utilize adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) as the recipients of the isopentenyl group, while bacterial IPTs often prefer adenosine monophosphate (AMP). biorxiv.orgnih.gov The product of this reaction is isopentenyladenosine-5'-monophosphate (iPMP), which is then hydrolyzed to form this compound. unimi.it

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Pathway |

|---|---|---|

| Isopentenyltransferase (IPT) | Catalyzes the N6-prenylation of adenosine phosphates (ATP, ADP, AMP). | De Novo Biosynthesis |

| tRNA-isopentenyltransferase (tRNA-IPT) | Catalyzes the isopentenylation of adenine (B156593) at position 37 (A37) of specific tRNAs. | tRNA-Derived Formation |

| Cytochrome P450 Monooxygenases (e.g., CYP735A) | Hydroxylates the isopentenyl side chain of iP nucleotides to form zeatin-type cytokinins. | Catabolism/Interconversion |

| Cytokinin Oxidase/Dehydrogenase (CKX) | Catalyzes the irreversible degradation of this compound. | Catabolism/Interconversion |

| LONELY GUY (LOG) enzymes | Converts cytokinin nucleotide precursors to their active free-base forms. researchgate.netbiorxiv.org | Catabolism/Interconversion |

The isopentenyl group donor for the IPT-catalyzed reaction is dimethylallyl pyrophosphate (DMAPP). unimi.itntu.edu.tw DMAPP is a five-carbon isoprenoid precursor synthesized through two major pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. unimi.itwikipedia.org

The MVA pathway, which operates in the cytosol of eukaryotes, archaea, and some bacteria, converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, DMAPP. wikipedia.orgnih.govfrontiersin.org In higher plants, both the MVA and MEP pathways coexist, with the MVA pathway primarily contributing to the synthesis of certain isoprenoids in the cytosol, while the MEP pathway operates in plastids. wikipedia.orggenome.jp The production of DMAPP firmly links the biosynthesis of this compound to the central isoprenoid metabolism of the cell, which is responsible for producing a vast array of essential molecules, including sterols, coenzyme Q, and dolichols. wikipedia.orgnih.gov

Role of Isopentenyltransferases (IPTs) in N6-Prenylation of Adenosine Phosphates

tRNA-Derived N-Isopentenyladenosine Formation

Besides de novo synthesis, a significant source of free this compound is the turnover of transfer RNA (tRNA).

A universal modification in tRNA is the isopentenylation of the adenine base at position 37 (A37), which is located adjacent to the anticodon. nih.govpublish.csiro.aujove.com This modification is catalyzed by tRNA-isopentenyltransferase (tRNA-IPT) enzymes, which, like their de novo counterparts, use DMAPP as the isopentenyl donor. publish.csiro.aujove.com The resulting modified nucleoside within the tRNA molecule is N6-isopentenyladenosine (i6A). publish.csiro.au

This i6A37 modification is crucial for maintaining the correct reading frame during protein synthesis and enhancing the efficiency and fidelity of translation. unimi.itnih.govjove.com It is found in a specific subset of tRNAs, particularly those that recognize codons starting with uridine (B1682114). oup.comnih.gov The presence of i6A at position 37 is thought to stabilize the codon-anticodon interaction. nih.gov This modification is highly conserved across bacteria, fungi, plants, and animals, highlighting its fundamental importance. jove.com

The continuous synthesis and degradation of tRNA molecules result in the release of their constituent nucleosides, including the modified ones. nih.govmdpi.com The breakdown of tRNA containing i6A37 contributes to the pool of free this compound in the cell. nih.govmdpi.com While it was once thought to be the primary source, it is now understood that tRNA turnover is a significant, but not the sole, pathway for the production of free cytokinins like this compound. unimi.it The degradation of these modified tRNAs releases bioactive compounds that can influence cellular processes. nih.gov

Mechanisms of tRNA Isopentenylation and Positional Specificity (e.g., A37)

Enzymatic Interconversions and Catabolism

Once formed, this compound and its phosphorylated derivatives can undergo further modifications or be broken down.

The isopentenyl side chain of isopentenyladenosine phosphates can be hydroxylated by cytochrome P450 monooxygenases (specifically CYP735A in plants) to produce zeatin-type cytokinins. researchgate.netbiorxiv.org Additionally, enzymes known as LONELY GUY (LOG) can convert the nucleotide forms of cytokinins into their more active free-base forms. researchgate.netbiorxiv.org

The primary route for the irreversible degradation of this compound is catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes. biorxiv.orgbiorxiv.org These enzymes cleave the N6-isopentenyl side chain, rendering the molecule inactive. nih.gov The activity and expression of CKX enzymes are tightly regulated, providing a crucial mechanism for controlling cytokinin levels within the cell. biorxiv.org In some organisms, there is also evidence of enzymatic activity that can convert this compound back to adenosine. nih.gov

Pathways for Conversion to Ribotides and Other Structural Derivatives (e.g., Monophosphates)

This compound can be metabolized into various structural derivatives, with the conversion to its 5'-monophosphate being a key step. In both plant and animal cells, this phosphorylation is a crucial activation step. researchgate.net

In plants, this compound and its corresponding free base, N⁶-(Δ²-isopentenyl)adenine (iP), can be efficiently converted into riboside-5'-monophosphates. researchgate.net This conversion is significant as N-isopentenyladenosine-5'-monophosphate (iPMP) is considered a primary product in the de novo cytokinin biosynthesis pathway. nih.gov The phosphorylation of the riboside form (iPR) is catalyzed by adenosine kinase (AK). nih.gov Once formed, these monophosphates can be further converted to di- and triphosphates (iPRDP and iPRTP). nih.govnih.gov The conversion from the nucleotide form back to the active free base is facilitated by the LONELY GUY (LOG) family of enzymes, which function as cytokinin phosphoribosyl hydrolases. nih.gov Conversely, the conversion of the free base back to the nucleotide is catalyzed by adenine phosphoribosyltransferases (APRTs). nih.gov

In mammalian cells, such as the human cervical cancer cell line (HeLa), the metabolism of cytokinins has also been observed. nih.gov These cells can take up and interconvert cytokinins into their various structural derivatives. nih.gov For instance, the nucleotide form, N⁶-isopentyladenosine-5′monophosphate (iPRP), has been detected within these cells. nih.gov The cytotoxicity of this compound in some cancer cell lines is thought to be due to its conversion to the 5'-monophosphate, which can interfere with purine (B94841) metabolism at high intracellular concentrations. unimi.it

Furthermore, this compound can undergo glycosylation, a common modification for cytokinins. unimi.it O-glycosylation can occur on the isopentenyl side chain, and this process is reversible. unimi.it In contrast, N-glycosylation on the purine ring is generally considered an irreversible modification. unimi.it

Characterization of Enzymes Involved in this compound Metabolism

Several key enzymes are responsible for the biosynthesis and metabolic conversion of this compound and its derivatives.

Isopentenyltransferases (IPTs): These are the foundational enzymes in the biosynthesis of all isoprenoid cytokinins. unimi.it They catalyze the attachment of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to an adenine moiety. mdpi.com There are two main types of IPTs:

Adenylate-IPTs (or adenylate dimethylallyltransferases): These enzymes use adenosine monophosphate (AMP), diphosphate (ADP), or triphosphate (ATP) as substrates to produce free cytokinins in the de novo biosynthesis pathway. unimi.itscienceopen.com

tRNA-IPTs: These enzymes modify a specific adenine residue (A37) in certain tRNA molecules. mdpi.comscienceopen.com The subsequent degradation of this modified tRNA releases free cytokinins, including this compound. nih.gov

Cytokinin Oxidase/Dehydrogenase (CKX): This enzyme is responsible for the irreversible degradation of cytokinins, thereby regulating their levels. nih.gov It cleaves the N⁶-isopentenyl side chain from this compound, converting it to adenosine. nih.govnih.gov The activity of CKX is often higher for isopentenyl-type cytokinins compared to zeatin-type cytokinins. nih.gov

Adenosine Kinase (AK): This enzyme catalyzes the phosphorylation of cytokinin ribosides, such as this compound, to their corresponding 5'-monophosphates. researchgate.netnih.gov This is a critical step for their biological activity and further metabolism. researchgate.net

LONELY GUY (LOG) enzymes: These are cytokinin phosphoribosyl hydrolases that convert cytokinin nucleotides (monophosphates) back to their active free base forms. nih.gov

Adenine Phosphoribosyltransferase (APRT): This enzyme facilitates the conversion of cytokinin free bases back into their nucleotide forms. nih.gov

Cytochrome P450 Monooxygenases: In some organisms, these enzymes are involved in the hydroxylation of the isopentenyl side chain of iP-type cytokinins to form zeatin-type cytokinins. scienceopen.comfrontiersin.org

MiaA, MiaB, and MiaE: In bacteria like Pseudomonas putida, a specific set of enzymes is involved in the hypermodification of this compound within tRNA. MiaA is the tRNA isopentenyltransferase. oup.com MiaB is involved in the subsequent methylthiolation, and MiaE, a non-heme diiron enzyme, catalyzes the allylic hydroxylation of the isopentenyl side chain. oup.com

Comparative Analysis of Biosynthetic Pathways Across Diverse Biological Systems (e.g., Mammals, Plants, Bacteria)

The fundamental biosynthetic pathways for this compound share common features across different life forms but also exhibit significant variations.

Bacteria: Bacteria utilize both the de novo pathway, involving adenylate-IPTs, and the tRNA degradation pathway. scienceopen.com The tRNA modification pathway is well-characterized, with enzymes like MiaA, MiaB, and MiaE responsible for creating hypermodified versions of this compound in tRNA, such as 2-methylthio-N⁶-(4-hydroxyisopentenyl)-adenosine (ms²io⁶A₃₇). oup.com Some bacteria that are plant pathogens can produce and secrete cytokinins to manipulate the host plant's growth. scienceopen.com

Plants: Plants possess both the de novo and the tRNA degradation pathways for cytokinin biosynthesis. scienceopen.com The de novo pathway, initiated by adenylate-IPTs, is considered the major source of active cytokinins. nih.gov This pathway can occur in different cellular compartments, with some IPT genes being expressed in plastids and others in the cytoplasm. nih.gov The tRNA degradation pathway, initiated by tRNA-IPTs, is thought to mainly produce cis-zeatin (B600781) (cZ) type cytokinins, while the de novo pathway predominantly yields N⁶-(Δ²-isopentenyl)adenine (iP) and trans-zeatin (B1683218) (tZ) types. nih.govscienceopen.com An alternative, iPMP-independent pathway for the synthesis of zeatin-type cytokinins has also been proposed in plants. nih.gov

Mammals: Until recently, the only known source of cytokinins in mammals was the tRNA degradation pathway. nih.gov this compound is found at position 37 of a subset of both cytosolic and mitochondrial tRNAs, and its presence is crucial for maintaining translational fidelity. nih.gov The tRNA isopentenyltransferase in mammals is known as TRIT1. researchgate.net Free this compound is thought to be released upon the degradation of these tRNA molecules. nih.gov However, recent findings suggest that mammalian cells, like HeLa cells, can metabolize and interconvert different forms of cytokinins, hinting at a more complex metabolism than previously understood. nih.gov Unlike plants, a de novo biosynthesis pathway for cytokinins has not been definitively established in mammals. nih.gov

Molecular Mechanisms of Action and Cellular Signaling Networks

Interaction with Intracellular Signaling Cascades

N-Isopentyladenosine demonstrates the ability to modulate critical signaling pathways that govern cell proliferation, survival, and metabolism. Its effects on the RAS/ERK/AKT/mTOR and EGFR signaling pathways are of particular importance in understanding its cellular impact.

The RAS/ERK/AKT/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a common feature in various diseases. oncotarget.comnih.govoncotarget.com This pathway is comprised of two major branches: the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway. oncotarget.comnih.gov Both cascades are often activated by upstream signals from receptor tyrosine kinases and work in concert to control essential cellular processes. oncotarget.comnih.gov The RAS/ERK pathway, initiated by the activation of the small GTPase Ras, involves a cascade of kinases (RAF, MEK, and ERK) that ultimately leads to the regulation of gene expression and protein synthesis. nih.govnih.gov The PI3K/AKT/mTOR pathway is frequently activated by the loss of the tumor suppressor PTEN and plays a crucial role in cell proliferation, survival, and metabolism. oncotarget.commdpi.com There is significant cross-talk and feedback between these two pathways, allowing for fine-tuned regulation of cellular functions. oncotarget.comnih.gov

While direct modulation of the RAS/ERK/AKT/mTOR pathway by this compound is a subject of ongoing research, its influence on upstream regulators like the Epidermal Growth Factor Receptor (EGFR) suggests an indirect role in modulating the activity of these critical downstream cascades.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates multiple downstream signaling pathways, including the RAS/ERK and PI3K/AKT pathways. mdpi.comwisc.edu Beyond its canonical signaling from the cell surface, EGFR can also translocate to intracellular organelles, such as the mitochondria, where it plays non-canonical roles in regulating cellular metabolism and survival. mdpi.comwisc.edumdpi.com This mitochondrial translocation of EGFR is observed in various cancer cells and is associated with enhanced cell survival and resistance to therapy. mdpi.comresearchgate.net

This compound has been shown to interfere with the mitochondrial translocation of EGFR. mdpi.comnih.gov In glioblastoma cells, for instance, this compound inhibits the translocation of both wild-type EGFR and its variant, EGFRvIII, to the mitochondria. mdpi.comnih.gov This inhibition of mitochondrial EGFR localization is significant because mitochondrial EGFR is known to contribute to the integrity of the mitochondria and the survival of cancer cells. mdpi.com By preventing EGFR from reaching the mitochondria, this compound can disrupt mitochondrial bioenergetics and promote cell death. mdpi.comnih.gov Specifically, research indicates that this compound inhibits the phosphorylation of EGFR at tyrosine 845 (Y845), a key step mediated by Src kinase that is important for the receptor's translocation to the mitochondria. mdpi.com

Table 1: Effect of this compound on EGFR

| Cellular Process | Effect of this compound | Reference |

| EGFR/EGFRvIII Mitochondrial Translocation | Inhibition | mdpi.com, nih.gov |

| EGFR Y845 Phosphorylation | Inhibition | mdpi.com |

| Mitochondrial Respiration in Glioblastoma Cells | Inhibition | mdpi.com, nih.gov |

Modulation of RAS/ERK/AKT/mTOR Pathway Activity

Role in Protein Post-Translational Modifications

Post-translational modifications are crucial for the proper function and localization of many proteins. This compound has been implicated in the regulation of one such modification, protein prenylation, through its interaction with a key enzyme in the isoprenoid biosynthesis pathway.

Farnesyl diphosphate (B83284) synthase (FDPS) is a critical enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of isoprenoids. patsnap.comnih.gov FDPS catalyzes the synthesis of farnesyl diphosphate (FPP), a precursor for essential molecules like sterols and ubiquinones. genecards.orguniprot.org FPP is also the substrate for protein prenylation, a post-translational modification where a farnesyl or geranylgeranyl group is attached to a protein. nih.govfrontierspartnerships.org This lipid modification is vital for the proper membrane localization and function of many proteins, including small GTPases like Ras and Rho, which are often implicated in cancer. patsnap.comnih.gov

This compound itself is derived from the mevalonate pathway, with its isopentenyl group originating from this metabolic route. mdpi.comnih.gov While direct inhibitory studies of this compound on FDPS are not extensively detailed, its origin from the same pathway suggests a potential for feedback regulation. Inhibitors of FDPS, such as bisphosphonates like alendronate and zoledronate, have been shown to disrupt protein prenylation and are used in therapeutic contexts. patsnap.comnih.gov By affecting the isoprenoid biosynthesis pathway, compounds can indirectly influence the prenylation of key signaling proteins. Given that FDPS and protein prenylation are important for the activity of oncogenic proteins, this pathway is a significant target in cancer research. nih.gov

Table 2: Key Enzymes and Molecules in the Prenylation Pathway

| Molecule/Enzyme | Function | Reference |

| Farnesyl Diphosphate Synthase (FDPS) | Catalyzes the formation of farnesyl diphosphate (FPP). | genecards.org, uniprot.org |

| Farnesyl Diphosphate (FPP) | Precursor for sterols, ubiquinones, and protein prenylation. | genecards.org, frontierspartnerships.org |

| Protein Prenylation | Post-translational lipid modification crucial for protein function and localization. | nih.gov |

Adenosine (B11128) Receptor Interactions and Signaling Modalities

Adenosine receptors are a family of G protein-coupled receptors that mediate the diverse physiological effects of adenosine. mdpi.comsigmaaldrich.com There are four subtypes: A1, A2A, A2B, and A3. sigmaaldrich.commedchemexpress.com These receptors are involved in a wide range of physiological and pathological processes, making them attractive therapeutic targets. mdpi.comsigmaaldrich.com

This compound, as a nucleoside analog structurally related to adenosine, has the potential to interact with adenosine receptors. ontosight.ai The modification of the N6-position of adenosine, as seen in this compound with its isopentyl group, is a common strategy for creating selective adenosine receptor agonists. sigmaaldrich.comfrontiersin.org For example, many N6-substituted adenosine derivatives are known to be potent and selective agonists for the A1 adenosine receptor. sigmaaldrich.com

The specific activity of this compound as an agonist or antagonist at the different adenosine receptor subtypes would depend on its binding affinity and efficacy at each receptor. ontosight.ai Research into nucleoside analogs suggests that they can act as either agonists, partial agonists, or antagonists, influencing downstream signaling pathways, such as the cAMP pathway. mdpi.comontosight.ai The exploration of this compound's specific profile at each adenosine receptor subtype is an active area of research to determine its potential for modulating adenosinergic signaling in various physiological and pathological conditions. ontosight.ai

Table 3: Adenosine Receptor Subtypes and Potential Ligand Effects

Characterization of Binding Affinity, Selectivity, and Allosteric Modulation

Recent research has identified this compound (i⁶A), a naturally occurring modified nucleoside found in tRNA, as a significant ligand for adenosine receptors (ARs), particularly demonstrating selectivity for the A₃ subtype. nih.govbiorxiv.orgbsb-muenchen.de This section details the binding characteristics of this compound, its preference for specific receptor subtypes, and the broader context of allosteric modulation at its primary target.

Binding Affinity and Selectivity

This compound binds to the human A₃ adenosine receptor (hA₃R) with a notable affinity in the high nanomolar range. nih.gov Radioligand binding assays determined its inhibition constant (K_i) to be 159 nM for the hA₃R. nih.gov This affinity is comparable to that of the endogenous ligand, adenosine, which showed a K_i value of 847 nM in the same study. nih.gov The interaction is not limited to the human ortholog; this compound also binds to the rat A₃ receptor, though with a lower affinity, showing a K_i value of 4.69 µM, which indicates a 30-fold higher affinity for the human receptor. nih.gov

Comprehensive screening of various modified nucleosides has confirmed that this compound is a selective ligand for the A₃R. biorxiv.orgbsb-muenchen.deresearchmap.jp In functional assays measuring the inhibition of forskolin-induced cAMP formation in cells expressing hA₃R, this compound demonstrated activity at micromolar concentrations, an effect that was blockable by the A₃R-selective antagonist VUF5455. nih.gov Further studies using TGFα shedding assays identified this compound as a selective activator of the A₃R, with a relative intrinsic activity (RAi) of 0.59 compared to adenosine. biorxiv.orgresearchgate.net The selectivity is significant, as testing against other adenosine receptor subtypes (A₁, A₂ₐ, and A₂ₑ) showed minimal or much weaker activity. nih.govbiorxiv.org This selectivity for the A₃R is attributed to the N⁶-isopentenyl group, a hydrophobic modification that fits into a specific pocket within the A₃ receptor structure. biorxiv.org The antiproliferative effects of this compound at low concentrations have been shown to be mediated by the A₃R, as these effects can be fully blocked by the selective A₃R antagonist MRS1523. nih.govmdpi.com

Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.govuniversiteitleiden.nl These modulators can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the affinity and/or efficacy of the orthosteric ligand. nih.govmdpi.com This mechanism offers a more nuanced way to control receptor function compared to direct agonism or antagonism. nih.gov

While this compound itself is an orthosteric agonist, binding to the same site as adenosine, its activity at the A₃ receptor can be understood in the context of allosteric modulation. biorxiv.orgmdpi.combiorxiv.org The A₃ adenosine receptor is known to be a target for allosteric modulation. nih.govnih.gov For instance, a class of compounds known as 3-(2-pyridinyl)isoquinoline derivatives have been identified as allosteric enhancers for the human A₃ receptor. nih.govnih.govresearchgate.net One such compound, VUF5455, was found to significantly enhance the functional effects of the A₃R agonist Cl-IB-MECA without having a strong binding affinity itself. nih.govnih.gov These modulators were shown to slow the dissociation of an agonist radioligand from the receptor, a hallmark of allosteric interaction, and were selective for the A₃ subtype. nih.gov

The existence of such allosteric sites on the A₃ receptor suggests that the physiological or therapeutic effects of orthosteric agonists like this compound could potentially be fine-tuned by co-administration of an allosteric modulator. nih.govgoogle.com This could provide a sophisticated level of control over A₃ receptor signaling, enhancing the desired effects while potentially minimizing others. nih.gov

Mentioned Compounds

N Isopentyladenosine in Gene Expression Regulation and Rna Biology

Function as a Post-Transcriptional RNA Modification

N-Isopentyladenosine is a prime example of a post-transcriptional RNA modification, a process that chemically alters RNA molecules after their initial synthesis from a DNA template. These modifications are vital for the proper structure and function of various RNAs.

N6-isopentenyladenosine (i6A) is a hypermodified purine (B94841) nucleoside found at position 37, immediately 3' to the anticodon, in a specific subset of tRNAs in bacteria and eukaryotes. nih.govtandfonline.comnih.gov This modification is particularly prevalent in tRNAs that recognize codons beginning with uridine (B1682114) (U). nih.govnih.govoup.com In Escherichia coli, for instance, tRNAs for amino acids such as Phenylalanine, Leucine, Cysteine, Tryptophan, Tyrosine, and Serine, which decode codons starting with 'U', contain i6A or its further modified derivative, 2-methylthio-N6-isopentenyladenosine (ms2i6A). nih.gov The biosynthesis of i6A is catalyzed by tRNA isopentenyltransferase (TRIT1 in mammals, Mod5 in yeast, and MiaA in bacteria), which transfers an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of adenosine (B11128) at position 37. nih.govtandfonline.comnih.govnih.gov

The presence of i6A is significant for several reasons. It is crucial for maintaining translational fidelity and efficiency. nih.govtandfonline.comnih.govtandfonline.com The absence of this modification can lead to reduced affinity of the tRNA for the ribosome and its corresponding codon, impairing protein synthesis. nih.govbiorxiv.org In some pathogenic bacteria like Shigella flexneri, a lack of i6A modification in tRNAs has been shown to decrease the expression of virulence genes, highlighting its importance in bacterial pathogenicity. tandfonline.com Furthermore, mutations in the human TRIT1 gene, which lead to a deficiency in i6A, are associated with mitochondrial diseases. nih.govtandfonline.comnih.gov

Table 1: Organisms and the Enzymes Responsible for i6A Synthesis

| Organism | Enzyme(s) |

| Bacteria (E. coli) | MiaA |

| Yeast (S. cerevisiae) | Mod5, Tit1 |

| Roundworm (C. elegans) | GRO-1 |

| Mammals (Humans) | TRIT1 |

The bulky and hydrophobic isopentenyl group of i6A at position 37 significantly influences the three-dimensional structure and dynamics of the tRNA anticodon loop. rcsb.orgnih.gov This modification helps to maintain an open loop conformation, which is essential for presenting the anticodon for proper interaction with the mRNA codon on the ribosome. embopress.org

Molecular dynamics simulations and structural studies have revealed that i6A disrupts the hydrogen bond network that would otherwise exist in an unmodified anticodon loop. rcsb.orgnih.gov Specifically, it can prevent improper hydrogen bonding between U33 and A37, which would distort the anticodon loop. tandfonline.com The presence of i6A promotes a "U-turn" motif in the anticodon loop, a critical feature for its decoding function. nih.gov While the i6A modification increases the dynamic nature of the loop nucleotides, this flexibility is thought to be crucial for its function. rcsb.org The modification and its derivatives can induce distinct changes in the backbone conformation of the anticodon loop, which can fine-tune the tRNA's structure for optimal function. semanticscholar.org

N6-Isopentenyladenosine (i6A) Presence and Significance in Transfer RNA (tRNA)

Regulation of Translational Fidelity and Efficiency

The i6A modification is a key player in ensuring that the genetic code is read correctly and that proteins are synthesized at an appropriate rate.

The i6A modification at position 37 is critical for stabilizing the interaction between the tRNA anticodon and the mRNA codon, particularly when the first base of the codon is a U, forming a relatively weak U-A base pair with the third base of the anticodon (position 36). nih.govtandfonline.comnih.gov The bulky isopentenyl group enhances stacking interactions with the adjacent base pair, thereby strengthening the codon-anticodon binding. tandfonline.comnih.gov This stabilization is crucial for preventing frameshifting errors during translation. mdpi.comnih.gov

The presence of i6A in tRNA significantly impacts its ability to bind to the ribosome. nih.gov Ribosome binding assays have demonstrated that tRNAs lacking the i6A modification exhibit a reduced affinity for their cognate codons. nih.gov This decreased affinity can lead to a slower rate of translation. nih.govtandfonline.comnih.gov The loss of i6A or its derivative ms2i6A can result in tRNAs with a reduced affinity for the ribosome, which has been shown to prevent the production of certain proteins. biorxiv.org

The role of i6A in translation speed is linked to its ability to optimize the interaction between the tRNA and the ribosomal A-site, where codon recognition occurs. By strengthening this interaction, i6A facilitates the efficient incorporation of the correct amino acid into the growing polypeptide chain, thereby maintaining an optimal translation rate. nih.gov

Influence on Codon Recognition and Wobble Base Pairing

Modulation of Global Gene Expression Profiles

This phenomenon arises because the translation of mRNAs that are rich in codons recognized by i6A-dependent tRNAs is particularly sensitive to the levels of this modification. For example, in bacteria, the expression of the stationary phase sigma factor RpoS, whose mRNA is enriched in codons decoded by i6A-modified tRNAs, is reduced in the absence of the MiaA enzyme. nih.gov Similarly, in pathogenic bacteria, the expression of virulence factors can be dependent on i6A-modified tRNAs. tandfonline.com In yeast, computational analyses have shown an enrichment of mRNAs with i6A-dependent codons among genes for ribosomal proteins and some mitochondrial enzymes. tandfonline.com Consequently, a deficiency in i6A can lead to a global reduction in protein translation due to the inefficient synthesis of proteins involved in the translation machinery itself. tandfonline.com

Effects on Messenger RNA (mRNA) Metabolism (e.g., Stability, Translation)

This compound (i6A) is a critical post-transcriptional modification found at position 37, immediately adjacent to the anticodon in a specific subset of transfer RNAs (tRNAs). nih.govtandfonline.com This modification does not appear to directly regulate the stability or degradation of messenger RNA (mRNA). Instead, its primary role is centered on the process of translation, where it acts as a crucial factor for ensuring the efficiency and fidelity of protein synthesis. researchgate.netresearchgate.net The presence of the bulky, hydrophobic isopentenyl group on adenosine helps to stabilize the weak base-pairing between the codon on the mRNA and the anticodon on the tRNA, particularly when the interaction involves A-U pairs at the first position of the codon. nih.govtandfonline.comresearchgate.net This stabilization is vital for preventing shifts in the reading frame and maintaining the accuracy of the genetic code translation. researchgate.netresearchgate.net

Research on organisms lacking the i6A modification, such as in Escherichia coli with a miaA gene mutation, reveals a significant reduction in the efficiency of translating specific mRNAs. nih.gov These are typically transcripts enriched with codons that start with the nucleotide uridine (UXX codons), which are read by i6A-containing tRNAs. nih.govmdpi.com In these mutants, the unmodified tRNAs show a reduced affinity for their corresponding codons on the ribosome, leading to a slower and less efficient translation process. nih.gov For instance, a mutation in the miaA gene of the pathogenic bacterium Shigella flexneri resulted in decreased production of virulence-associated proteins, while the levels of their corresponding mRNAs remained unchanged, indicating that the regulatory effect of i6A occurs at the translational level. tandfonline.com Similarly, in E. coli, the translation of the rpoS and iraP genes is notably impaired without the i6A modification, a defect linked to the inefficient decoding of UUX-leucine codons within their sequences. nih.gov

Table 1: Research Findings on this compound and mRNA Metabolism

| Organism/System | Key Finding | Impact on mRNA Metabolism |

|---|---|---|

| General | The i6A modification at position 37 of tRNA stabilizes codon-anticodon pairing. | Enhances translational efficiency and fidelity, especially for codons starting with 'U'. nih.govresearchgate.nettandfonline.com |

| Escherichia coli | miaA mutants lacking i6A show reduced translation of rpoS and iraP mRNAs. |

Impairs the efficient decoding of UUX-Leucine codons, leading to decreased protein synthesis without altering mRNA levels. nih.gov |

| Shigella flexneri | A miaA mutation decreased the expression of virulence genes. |

The effect was observed at the protein level (translation), not the mRNA level (stability). tandfonline.com |

| General | Unmodified tRNAs (lacking i6A) exhibit reduced affinity for ribosomes. | Decreases the overall speed and efficiency of protein translation for specific codons. nih.gov |

Interplay with Non-Coding RNAs (e.g., microRNAs, long non-coding RNAs, circular RNAs)

The direct interaction between this compound (i6A) and non-coding RNAs (ncRNAs) such as microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs) is not well-documented. The i6A modification is predominantly found in tRNA molecules, enhancing their translational function at the ribosome. mdpi.com In contrast, the regulatory roles of miRNAs, lncRNAs, and circRNAs typically involve direct binding to mRNA or acting within larger regulatory networks that influence mRNA stability and availability. nih.govmedsci.org

The interplay, therefore, appears to be indirect, occurring through their distinct but convergent roles in gene expression. The ncRNA network largely determines the fate of mRNA transcripts before they reach the ribosome.

MicroRNAs (miRNAs) are small non-coding RNAs that post-transcriptionally regulate gene expression by binding to the 3' untranslated region of target mRNAs, leading to their degradation or the inhibition of their translation. frontiersin.orgwjgnet.com

Long Non-coding RNAs (lncRNAs) are transcripts longer than 200 nucleotides that can regulate gene expression in various ways. nih.gov A prominent mechanism is acting as a "competing endogenous RNA" (ceRNA) or "miRNA sponge," where a lncRNA binds to and sequesters specific miRNAs, thereby preventing those miRNAs from repressing their target mRNAs. medsci.orgfrontiersin.org

Circular RNAs (circRNAs) are covalently closed RNA loops that are highly stable. medsci.org Like lncRNAs, they can also function as miRNA sponges, sequestering miRNAs and regulating the expression of the miRNA's target genes. medsci.orgmdpi.com

While the ncRNA network modulates the pool of available mRNA transcripts for translation, the i6A modification on tRNAs fine-tunes the efficiency and fidelity of the translation of those specific mRNAs that are rich in codons decoded by i6A-modified tRNAs. nih.gov Thus, ncRNAs can be seen as upstream regulators controlling mRNA availability, while i6A is a downstream modulator perfecting the act of translation at the ribosome.

Table 2: Interplay of Non-Coding RNAs and this compound in Gene Expression

| RNA Type | Primary Function in Gene Regulation | Potential Indirect Interplay with i6A-Mediated Translation |

|---|---|---|

| microRNA (miRNA) | Binds to target mRNAs, leading to their degradation or translational repression. frontiersin.org | Reduces the quantity of specific mRNAs available for translation by the ribosome, a process that is then fine-tuned by i6A-modified tRNAs. |

| Long Non-coding RNA (lncRNA) | Can act as a "sponge" to sequester miRNAs, thus upregulating the expression of the miRNA's target mRNAs. nih.govfrontiersin.org | By protecting certain mRNAs from miRNA-mediated degradation, lncRNAs can increase the pool of transcripts whose translation efficiency is dependent on i6A. |

| Circular RNA (circRNA) | Also functions as a miRNA sponge, competitively binding miRNAs to regulate gene expression. medsci.orgmdpi.com | Similar to lncRNAs, circRNAs can indirectly influence the translation of i6A-dependent transcripts by modulating the availability of their encoding mRNAs. |

Role in Skewed Gene Expression and Non-Sense Suppression Mechanisms

The this compound (i6A) modification is integral to regulating specific translational outcomes, including skewed gene expression and the suppression of nonsense codons. nih.govtandfonline.com Its presence or absence can significantly alter the proteome by selectively affecting the translation of certain transcripts.

Skewed Gene Expression: This phenomenon refers to the disproportionate translation of mRNAs based on their codon composition. Since i6A-modified tRNAs are responsible for decoding codons beginning with uridine (U), a deficiency in i6A leads to the inefficient translation of mRNAs that are rich in these specific codons. nih.govnih.gov This creates a "skew" in the cellular protein landscape, where proteins encoded by such genes are underrepresented. For example, in the fission yeast Schizosaccharomyces pombe, the absence of the enzyme that synthesizes i6A results in metabolic defects. nih.gov This is because the mRNAs for crucial carbon metabolism enzymes, which are heavily loaded with tyrosine codons (UAU, UAC), are translated inefficiently. nih.gov A similar effect is seen in mammals with the selenoprotein synthesis machinery. The tRNA responsible for incorporating selenocysteine (B57510) at UGA codons, tRNA[Ser]Sec, contains the i6A modification. tandfonline.com In mice with i6A-deficient tRNA[Ser]Sec, the expression of selenoproteins is reduced in a tissue-specific manner, demonstrating a clear instance of skewed gene expression. unl.edu

Non-Sense Suppression: this compound also plays a role in the mechanism of nonsense suppression, where a premature termination codon (PTC) is read as an amino acid, allowing the synthesis of a full-length protein. The efficiency of suppressor tRNAs, which recognize these stop codons, can be influenced by their modification status. asm.org Studies in E. coli show that the absence of i6A (in miaA mutants) alters the readthrough of nonsense codons. nih.gov The modification normally helps to reduce the influence of the surrounding mRNA sequence (the codon context) on the reading of the codon by the tRNA. asm.org When i6A is absent, the suppressor tRNA becomes more sensitive to this context, making the act of suppression less consistent across different genes. asm.org The most specialized case is the decoding of UGA as selenocysteine, which is essential for the synthesis of all selenoproteins. tandfonline.comunl.edu Without the i6A modification on tRNA[Ser]Sec, the efficiency of this process is impaired, leading to premature termination and the loss of a whole class of functional proteins. unl.edu

Table 3: Research Findings on this compound in Skewed Expression and Nonsense Suppression

| Phenomenon | Organism/System | Observation | Consequence of i6A Deficiency |

|---|---|---|---|

| Skewed Gene Expression | S. pombe | mRNAs for carbon metabolism enzymes are rich in Tyr codons (UAY). | Inefficient translation of these specific mRNAs leads to metabolic defects. nih.gov |

| Skewed Gene Expression | Mouse | Selenoprotein expression relies on i6A-modified tRNA[Ser]Sec. | A hierarchy of selenoprotein expression is disrupted, with tissue-specific reductions in protein levels. unl.edu |

| Nonsense Suppression | E. coli | Suppressor tRNAs are less sensitive to codon context when modified with i6A. | Suppression of nonsense codons becomes more dependent on the surrounding mRNA sequence, reducing overall efficiency and fidelity. asm.org |

| Selenocysteine Insertion | Mammals | The tRNA that decodes UGA as selenocysteine (tRNA[Ser]Sec) requires i6A. | Impaired synthesis of the entire class of selenoproteins, effectively treating the UGA codon as a stop. tandfonline.comunl.edu |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | i6A |

| 2-methyl-thio-N6-isopentenyladenosine | ms2i6A |

| N6-threonylcarbamoyladenosine | t6A |

| Adenosine | A |

| Uridine | U |

| Tyrosine | Tyr |

| Leucine | Leu |

Structure Activity Relationships Sar and Analog Design

Modifications at the N6 Position of the Adenine (B156593) Moiety

The substituent at the N6 position of the adenine core is a critical determinant of the biological activity of N-Isopentyladenosine analogs. Research has systematically explored the impact of the side chain's length, saturation, and the introduction of diverse chemical groups.

The length and saturation of the alkyl side chain at the N6 position significantly influence the biological potency of this compound analogs. Studies have demonstrated that a minimum side chain length is often required for optimal activity. For instance, the antiproliferative activity of N6-substituted adenosine (B11128) analogs in human bladder carcinoma cells is optimal for side chains containing at least three carbon atoms. unimi.itiiarjournals.org Conversely, an analog with a shortened side chain was found to be devoid of activity. researchgate.net

The degree of saturation in the side chain also plays a crucial role. The naturally occurring this compound (iA) possesses an unsaturated isopentenyl side chain. An analog with a saturated alkyl side chain, known as this compound (iPHA), has been shown to be unreactive in certain chemical deprenylation reactions, highlighting a difference in reactivity compared to the unsaturated counterpart. researchgate.net Furthermore, a compound with a triple bond in the aliphatic chain displayed significantly lower cytokinin activity. researchgate.net

Table 1: Influence of N6-Side Chain Modifications on Biological Activity

| Compound/Modification | Observation | Reference(s) |

|---|---|---|

| Side chains with ≥ 3 carbons | Optimal antiproliferative activity | unimi.itiiarjournals.org |

| Shortened side chain | No activity | researchgate.net |

| Saturated side chain (iPHA) | Reduced chemical reactivity | researchgate.net |

A wide array of N6-substituted analogs of this compound has been synthesized and evaluated to probe the structural requirements for biological activity. These investigations have revealed that while some modifications are well-tolerated or even enhance activity, others lead to a significant loss of potency.

For example, the introduction of a cis-hydroxylated olefinic side chain resulted in much lower cytokinin activity. researchgate.net Similarly, analogs featuring a complex side chain incorporating a 1,2,3-triazolyl ring were found to lack cytokinin activity. researchgate.net In contrast, certain hydroxylated aromatic cytokinin ribosides, such as ortho-, meta-, and para-topolin ribosides, as well as the isoprenoid cytokinin cis-zeatin (B600781) riboside, have demonstrated cytotoxic activity against various cancer cell lines. mdpi.com

It has also been observed that cytokinin-free bases, including 2-methylthioderivatives and O- and N-glucosides, exhibit no or limited toxicity, underscoring the importance of the riboside form for this particular activity. mdpi.com The biological evaluation of these diverse analogs has established a clear correlation between cytokinin and cytotoxic activities for several N6-substituted adenosines. researchgate.net

Table 2: Biological Activity of Diverse N6-Substituted Analogs

| Analog Type | Biological Effect | Reference(s) |

|---|---|---|

| cis-hydroxylated olefinic side chain | Reduced cytokinin activity | researchgate.net |

| 1,2,3-triazolyl ring in side chain | Lacked cytokinin activity | researchgate.net |

| Hydroxylated aromatic cytokinin ribosides | Cytotoxic activity | mdpi.com |

| cis-zeatin riboside | Cytotoxic activity | mdpi.com |

| 2-methylthioderivatives (free bases) | No or limited toxicity | mdpi.com |

Influence of Side Chain Length and Saturation on Biological Potency

Modifications to the Ribose Sugar Moiety

The ribose moiety is another critical component for the biological activity of this compound. Several studies have indicated that modifications to this sugar portion of the molecule often lead to a significant decrease or complete loss of activity. For instance, it has been demonstrated that modifications of the sugar moiety can generate inactive molecules. unimi.itiiarjournals.org The ribose moiety appears to be a crucial factor for the cytotoxic effect of these compounds in human cells. mdpi.com

However, the impact of ribose modification may be context-dependent. In one study using the Amaranthus bioassay, the replacement of the ribose with a 2´-deoxyribose moiety did not significantly affect the cytokinin activity of most of the prepared derivatives. theses.cz This suggests that while the integrity of the ribose is generally important, certain modifications might be tolerated in specific biological systems.

Rational Design and Synthetic Methodologies for this compound Analogs

The synthesis of this compound analogs has been advanced through various rational design and synthetic strategies. A common approach for creating N6-substituted analogs involves the alkylation of a protected adenosine precursor, such as N6-acetyl-2',3',5'-tri-O-acetyladenosine. researchgate.net This method allows for the selective introduction of different side chains at the N6 position. The Mitsunobu reaction provides another versatile method for the N6-alkylation of adenosine with alcohols. researchgate.net

"Click chemistry," specifically the copper(I)-catalyzed Huisgen [3+2] cycloaddition, has emerged as a powerful tool for generating libraries of this compound analogs. researchgate.net This reaction allows for the efficient and specific formation of 1,2,3-triazole linkages, enabling the creation of diverse and complex side chains for SAR studies. researchgate.net The rational design of these analogs is often guided by the aim of improving metabolic stability, enhancing target affinity, or altering the mode of action.

Computational Approaches to SAR: Molecular Docking and Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for understanding the SAR of this compound and its analogs. nih.gov These techniques provide valuable insights into the binding interactions between the ligands and their protein targets at an atomic level.

Molecular docking studies have been employed to predict the binding affinity and orientation of this compound and its analogs within the active sites of target proteins, such as the translational protein RpsE. researchgate.netnih.govresearchgate.net For example, in one study, this compound was identified as a potential lead compound against RpsE based on its favorable docking score. researchgate.netnih.gov

Molecular dynamics simulations are used to assess the stability of the ligand-protein complexes over time. nanobioletters.com By simulating the dynamic movements of the atoms, researchers can evaluate the stability of key interactions, such as hydrogen bonds, and observe conformational changes in both the ligand and the protein. nanobioletters.comacs.org These simulations have confirmed the binding efficacy and stability of this compound-protein complexes, providing a dynamic understanding that complements the static picture from molecular docking. researchgate.netnih.gov

Biological Activities and Physiological Roles in Non Human and Cellular Models

Anti-Proliferative Effects in Established Cell Lines (In Vitro Investigations)

In laboratory settings, N-Isopentyladenosine has been consistently shown to inhibit the proliferation of various cancer cell lines. nih.govunimi.it Its cytotoxic activity has been observed in models of breast cancer, bladder cancer, glioblastoma, and colon cancer, among others. unimi.itnih.govunimi.it The effectiveness of iPA is often dependent on the presence of the ribose moiety, as cytokinin bases without this sugar group, such as isopentenyladenine, tend to show little to no cytotoxic effect in human cell lines. mdpi.com

This compound exerts its anti-proliferative effects primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle. nih.govnih.gov In human colon cancer DLD1 cells, iPA was found to suppress cell proliferation by inhibiting DNA synthesis. nih.gov This leads to a halt in the cell cycle, a phenomenon correlated with a decrease in the levels of key regulatory proteins like cyclin E, cyclin A, and cyclin D1. nih.gov Concurrently, there is an increase in the levels of cyclin-dependent kinase inhibitors p21waf and p27kip1, which act as brakes on cell cycle progression. nih.gov

The induction of apoptosis by iPA is marked by several biochemical changes. Studies have shown an increase in annexin (B1180172) V-positive cells, indicating the externalization of phosphatidylserine, an early apoptotic marker. nih.gov This is accompanied by the downregulation of anti-apoptotic proteins and the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov In DLD1 cells, the apoptotic effects of iPA are associated with the sustained phosphorylation and activation of c-jun N-terminal kinase (JNK), which in turn phosphorylates c-jun, suggesting a key role for the JNK signaling pathway in mediating iPA-induced apoptosis. nih.gov Similarly, in human glioma cells, iPA treatment leads to cell cycle arrest in the S and G2/M phases, pushing the cells into a state of premature senescence. nih.gov

| Cell Line | Key Molecular Effects | Outcome | Reference |

|---|---|---|---|

| DLD1 (Human Colon Cancer) | ↓ Cyclin E, A, D1; ↑ p21, p27; ↑ JNK activation; ↑ Caspase-3 activation | Cell Cycle Arrest, Apoptosis | nih.gov |

| U343MG & U251MG (Human Glioma) | Induction of S and G2/M phase arrest | Premature Senescence, Increased NK cell recognition | nih.gov |

| Human Microvascular Endothelial Cells (HMEC) | ↑ p21; ↑ Caspase-3 cleavage | Apoptotic Cell Death | nih.gov |

| T24 (Bladder Carcinoma) | Inhibition of clonogenicity | Reduced Viability | unimi.it |

| MCF-7 (Breast Cancer) | Loss of adhesion, cell shrinkage | Apoptosis | unimi.it |

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. openaccessjournals.comoaepublish.com this compound has demonstrated anti-angiogenic properties by directly targeting endothelial cells, the primary cells involved in this process. nih.gov In studies using human microvascular endothelial cells (HMECs), iPA induced a significant reduction in cell viability and promoted apoptosis, suggesting its potential as an angiostatic agent. nih.gov

Beyond inhibiting classical angiogenesis, evidence suggests iPA may also counter vasculogenic mimicry (VM). VM is a process where highly aggressive tumor cells form their own vessel-like channels, independent of endothelial cells, to ensure blood supply. frontiersin.orgnih.govoncotarget.com This phenomenon is associated with poor prognosis in several cancers, including breast cancer. nih.govoncotarget.com While direct studies on iPA's effect on VM are limited, its known inhibition of pathways like the IL-8/CXCR2 axis, which is implicated in promoting VM in triple-negative breast cancer, suggests a potential mechanism for its action in this context. accscience.com Furthermore, iPA has been shown to inhibit cell migration, a key component of both angiogenesis and metastasis, in various cancer models. plos.org

Mechanisms of Apoptosis Induction and Cell Cycle Progression Modulation

Immunomodulatory Properties

This compound exhibits significant immunomodulatory effects, particularly on the innate immune system. nih.gov It can influence the function of key immune cells and signaling pathways, highlighting a role beyond its direct anti-tumor activities. nih.govfrontiersin.org

Natural Killer (NK) cells are crucial components of the innate immune system, capable of recognizing and eliminating stressed or malignant cells. frontiersin.org this compound has a complex, dose-dependent effect on NK cell function. nih.govnih.gov At suboptimal doses (e.g., 0.1 and 1 µM), iPA can enhance the immunogenicity of cancer cells. nih.gov For instance, in glioma cell lines, these low concentrations of iPA were found to upregulate the expression of NKG2D ligands on the tumor cell surface. nih.gov This upregulation makes the cancer cells more potent targets for recognition and killing by NK cells through the NKG2D receptor-mediated mechanism. nih.gov

Conversely, higher concentrations of iPA (e.g., 10μM) have been shown to inhibit the proliferation and cytotoxic activity of IL-2-activated NK cells against tumor targets. nih.gov This inhibition is associated with a decreased expression and functionality of NK cell activating receptors like NKp44 and NKG2D, as well as impaired secretion of important cyto/chemokines such as RANTES, MIP-1α, TNF-α, and IFN-γ. nih.gov Submicromolar doses of iPA, however, can synergize with IL-2 to induce a robust activation of resting human NK cells, leading to significant secretion of these same cytokines. frontiersin.org

| Condition | iPA Concentration | Effect on NK Cells/Target Cells | Mechanism | Reference |

|---|---|---|---|---|

| Glioma Cells (in vitro) | Low (0.1 - 1 µM) | Increased susceptibility of glioma cells to NK-mediated killing | Upregulation of NKG2D ligands (ULBP2, MICA/B) on glioma cells | nih.gov |

| IL-2 Activated NK Cells | High (10 µM) | Inhibition of NK cell proliferation and cytotoxicity | Decreased expression of activating receptors (NKp44, NKG2D); Impaired cytokine secretion | nih.gov |

| Resting NK Cells + IL-2 | Submicromolar | Robust activation and cytokine production (RANTES, MIP-1α, TNF-α, IFN-γ) | Synergy with IL-2, modulation of FDPS | frontiersin.org |

The immunomodulatory actions of this compound are rooted in its ability to influence key intracellular signaling pathways. In IL-2-activated NK cells, high concentrations of iPA were found to inhibit the activation of ERK/MAPK and STAT5 pathways, which are critical for NK cell function. nih.gov At lower, immunostimulatory concentrations, iPA's effects appear to be mediated, at least in part, by the modulation of farnesyl diphosphate (B83284) synthase (FDPS). frontiersin.org This enzyme is an intermediate in the mevalonate (B85504) pathway, and its modulation by iPA can enhance the post-translational prenylation of key signaling proteins like Ras, which are vital for NK cell signaling and effector functions. frontiersin.org

Furthermore, iPA has been shown to inhibit the NFκB (nuclear factor-kappa B) cell survival pathway in human breast cancer cells. nih.gov This pathway is a central regulator of inflammation and immunity. In cystic fibrosis cells, iPA was able to reduce TNFα-induced activation of NFκB in a concentration-dependent manner, leading to a significant reduction in the inflammatory cytokine IL-8. nih.gov

Direct Effects on Natural Killer (NK) Cell Cytotoxic and Regulatory Functions

Roles as Cytokinins in Diverse Biological Contexts

This compound is a member of the cytokinin family of phytohormones, which are primarily known for regulating numerous aspects of plant growth and development. mdpi.comunimi.it In plants, cytokinins are crucial for promoting cell division, shoot formation, leaf expansion, and delaying senescence. unimi.itunimi.it They exist as free bases (like isopentenyladenine) and their corresponding ribosides (like this compound), ribotides, and glycosides. unimi.it

The biological activity of different cytokinins can vary depending on their structure and the specific plant tissue. For example, in callus cultures of Phaseolus vulgaris, cytokinins with saturated side chains, such as N6-isopentyladenosine, were more active than their unsaturated counterparts. nih.gov This difference was linked to the metabolic stability of the compounds, with the less active unsaturated forms being rapidly degraded. nih.gov In tobacco BY-2 cells, micromolar concentrations of iPA can induce a form of programmed cell death that shares hallmarks with apoptosis in animal cells, including the activation of caspase-like proteases. researchgate.net This suggests a conserved role for such molecules in regulating cell fate across different kingdoms. While first identified in plants, the presence of iPA in the tRNA of virtually all organisms underscores its fundamental role in cellular metabolism and the regulation of protein synthesis. nih.gov

Regulation of Cell Division and Differentiation in Callus Cultures

This compound and its related forms are pivotal in controlling the growth and development of plant cells in vitro, particularly in undifferentiated cell masses known as callus cultures. The efficacy of these cytokinins is highly dependent on their chemical structure—specifically the saturation of the N6-isoprenoid side chain—and the metabolic activity of the plant tissue.

A key study on callus cultures derived from Phaseolus vulgaris (cv. Great Northern) and Phaseolus lunatus (cv. Kingston) revealed distinct structure-activity relationships. In the 'Great Northern' callus, cytokinins with a saturated side chain, such as N6-isopentyladenosine, were consistently more effective at promoting growth than their unsaturated counterparts like N6-(Δ2-isopentenyl)adenosine. researchgate.netoup.comnih.gov This difference in activity was attributed to the rapid metabolic degradation of the unsaturated cytokinins into inactive forms, such as adenosine (B11128), within the 'Great Northern' tissues. researchgate.netoup.com

Conversely, in the 'Kingston' callus tissues, cytokinins with unsaturated side chains were found to be either more active or equally as active as the saturated versions. researchgate.netoup.comnih.gov This suggests that the metabolic pathway and rate of degradation are crucial determinants of a cytokinin's biological activity in a specific plant species or cultivar. researchgate.netoup.com The fundamental principle of cytokinins, discovered as factors promoting cell division in tobacco tissue cultures, is their ability to induce differentiation in callus. nih.govmicrobiologyresearch.org The balance between cytokinins and other plant hormones like auxins can determine whether the callus remains undifferentiated or develops into structures like roots or shoots. nih.gov

Table 1: Comparative Activity of Saturated vs. Unsaturated Cytokinins in Phaseolus Callus Cultures This table summarizes findings on the growth-promoting activity based on the saturation of the cytokinin side chain in different cultivars.

| Callus Cultivar | Cytokinin Type | Relative Growth-Promoting Activity | Proposed Reason |

|---|---|---|---|

| Phaseolus vulgaris cv. Great Northern | Saturated (e.g., this compound) | Higher | Resistance to metabolic degradation. |

| Phaseolus vulgaris cv. Great Northern | Unsaturated (e.g., N6-(Δ2-isopentenyl)adenosine) | Lower | Rapid degradation to inactive metabolites. researchgate.netoup.com |

| Phaseolus lunatus cv. Kingston | Saturated (e.g., this compound) | Lower or Equal | Metabolic profile favors unsaturated forms. |

| Phaseolus lunatus cv. Kingston | Unsaturated (e.g., N6-(Δ2-isopentenyl)adenosine) | Higher or Equal | Slower degradation or efficient utilization. researchgate.netoup.comnih.gov |

Influence on Secondary Metabolite Production and Gene Regulation in Microbial Systems (e.g., Streptomyces spp.)

The influence of this compound extends to microbial systems, where it and other cytokinins can act as signaling molecules that regulate key cellular processes, including the production of secondary metabolites. The genus Streptomyces is renowned for its ability to produce a wide array of antibiotics and other bioactive compounds.

Recent research indicates that endogenous cytokinins produced by Streptomyces can regulate their own development and secondary metabolism. mdpi.com A 2024 study on Streptomyces netropsis demonstrated that the biosynthesis of cytokinins, including isopentenyladenosine, correlated strongly with the production of polyene antibiotics. mdpi.com The addition of β-sitosterol to the culture medium led to an 11-fold increase in the accumulation of cytokinins (including isopentenyladenosine) and a 4.5-fold increase in polyene antibiotics, suggesting a linked regulatory network. mdpi.com It is hypothesized that isopentenyladenosine can affect gene expression and signaling pathways within these bacteria. mdpi.com

Furthermore, the pathway for modifying transfer RNA (tRNA) with N6-isopentenyladenosine (i6A) is critical for metabolic differentiation. The enzyme MiaA, a tRNA isopentenyltransferase, catalyzes the formation of i6A on specific tRNAs. researchgate.netnih.gov Studies in Streptomyces albus have shown that a null mutation in the miaA gene leads to altered morphogenesis and secondary metabolism. nih.gov This directly implicates the i6A modification, the first step of which is the synthesis of this compound, as an important factor in the regulation of antibiotic production. researchgate.netnih.gov Another study showed that adding trans-zeatin (B1683218) riboside, a naturally occurring cytokinin, enhanced antibiotic production in several Streptomyces species, reinforcing the concept that cytokinins can act as signaling molecules to trigger secondary metabolism in these bacteria. researchgate.net

Impact on Virulence Gene Regulation in Pathogenic Bacteria (e.g., Shigella flexneri)

In the pathogenic bacterium Shigella flexneri, the causative agent of shigellosis, this compound plays a crucial, albeit indirect, role in regulating virulence. The key molecule is not this compound itself, but its derivative, 2-methylthio-N6-isopentenyladenosine (ms2i6A), which is found in tRNA. Current time information in West Northamptonshire, GB.apsnet.org The synthesis of this modified nucleoside begins with the action of the MiaA enzyme, which creates N6-isopentenyladenosine (i6A) at position 37 of tRNAs that read codons starting with uridine (B1682114). apsnet.orgmdpi.comnih.gov

The presence of the ms2i6A modification in tRNA is essential for the full expression of Shigella virulence genes. mdpi.comCurrent time information in West Northamptonshire, GB. Research has shown that mutants lacking the miaA gene, and therefore unable to produce i6A and subsequently ms2i6A, exhibit a significantly avirulent phenotype. Current time information in West Northamptonshire, GB.apsnet.org The mechanism operates at a post-transcriptional level. apsnet.orgnih.gov The absence of the ms2i6A modification in tRNA impairs the translational efficiency of the mRNA for VirF, the primary transcriptional activator of the virulence cascade. apsnet.orgnih.gov While the levels of virF mRNA are identical in both wild-type and miaA mutant strains, the intracellular concentration of the VirF protein is reduced by as much as 10-fold in the mutants. apsnet.orgnih.gov This reduction in the master regulator VirF leads to decreased expression of downstream virulence genes, including ipaB, ipaC, and virG, ultimately crippling the bacterium's ability to invade host cells. Current time information in West Northamptonshire, GB.apsnet.org

Comparative Efficacy and Mechanistic Studies with Other Cytokinins and Nucleoside Analogs

The biological effects of this compound are often evaluated in comparison to other cytokinins and nucleoside analogs to understand its specific structure-activity relationships and mechanisms of action. These studies reveal that minor changes in the chemical structure can lead to significant differences in biological outcomes.

In plant callus cultures, as previously discussed, this compound (with a saturated side chain) showed higher activity than N6-(Δ2-isopentenyl)adenosine (with an unsaturated side chain) in Phaseolus vulgaris callus due to its greater metabolic stability. researchgate.netoup.comnih.gov This highlights that the saturation of the isoprenoid side chain is a critical factor for efficacy in certain plant systems.

In studies on human cell lines, the presence of the ribose moiety is a crucial determinant of activity. Cytokinin ribosides, such as this compound (also known as isopentenyladenosine or iPA), trans-zeatin riboside, and N6-benzyladenosine, were found to impair the viability of various normal and neoplastic human cells. nih.govmicrobiologyresearch.org In contrast, their corresponding free bases (e.g., isopentenyladenine, trans-zeatin) showed little to no effect. nih.govmicrobiologyresearch.org This suggests that for certain activities in human cells, the entire nucleoside structure is required. Further comparative studies in human leukemia cell lines showed that low concentrations of isopentenyladenosine riboside (iPR) induced rapid apoptosis, whereas cytokinin bases like N6-isopentenyladenine tended to induce differentiation at higher concentrations. apsnet.org

Table 2: Comparative Efficacy of this compound and Related Compounds This table provides a comparative summary of the biological activities of this compound against other cytokinins and analogs in different biological systems.

| Compound | Analog Type | Biological System | Observed Effect | Key Mechanistic Insight |

|---|---|---|---|---|

| This compound | Saturated Cytokinin Riboside | Phaseolus vulgaris Callus | High growth promotion. researchgate.netoup.com | Metabolically more stable than unsaturated analog. researchgate.net |

| N6-(Δ2-isopentenyl)adenosine | Unsaturated Cytokinin Riboside | Phaseolus vulgaris Callus | Low growth promotion. researchgate.netoup.com | Rapidly degraded to inactive metabolites. researchgate.netoup.com |

| This compound (iPA) | Cytokinin Riboside | Human Cancer Cell Lines | Impairs cell viability. nih.govmicrobiologyresearch.org | The ribose moiety is required for activity. apsnet.org |

| Isopentenyladenine | Cytokinin Free Base | Human Cancer Cell Lines | No significant effect on viability. nih.govmicrobiologyresearch.org | Lacks the essential ribose group for this activity. apsnet.org |

| trans-Zeatin Riboside | Unsaturated Cytokinin Riboside | Streptomyces spp. | Increased antibiotic production. researchgate.net | Acts as a signaling molecule for secondary metabolism. researchgate.net |

Advanced Methodologies for N Isopentyladenosine Research

Quantitative Analysis and Metabolite Profiling

Accurate quantification and characterization of iPAdos and its metabolites are fundamental to understanding its metabolic fate and mechanism of action. Liquid chromatography-based methods are central to these analytical efforts.